4-Carbamoyl-2-ethyl-5-hydroxy-6-methylpyridine-3-carboxylic acid

Medicinal chemistry Chemical biology Nicotinic acid analogs

4-Carbamoyl-2-ethyl-5-hydroxy-6-methylpyridine-3-carboxylic acid (CAS 91716‑06‑2; synonym: 4‑carbamoyl‑2‑ethyl‑5‑hydroxy‑6‑methylnicotinic acid) is a penta‑substituted pyridine‑3‑carboxylic acid with the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g mol⁻¹. The compound possesses a densely functionalised pyridine ring bearing a 3‑carboxylic acid, a 4‑carbamoyl, a 5‑hydroxy, a 6‑methyl, and a 2‑ethyl group, generating an SMILES string of CCc1c(c(c(c(n1)C)O)C(=O)N)C(=O)O and an InChIKey of PSCZENYAMBWONI‑UHFFFAOYSA‑N.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
CAS No. 91716-06-2
Cat. No. B15369279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Carbamoyl-2-ethyl-5-hydroxy-6-methylpyridine-3-carboxylic acid
CAS91716-06-2
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(C(=C1C(=O)O)C(=O)N)O)C
InChIInChI=1S/C10H12N2O4/c1-3-5-6(10(15)16)7(9(11)14)8(13)4(2)12-5/h13H,3H2,1-2H3,(H2,11,14)(H,15,16)
InChIKeyPSCZENYAMBWONI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Carbamoyl-2-ethyl-5-hydroxy-6-methylpyridine-3-carboxylic acid (91716-06-2): Structural Identity & Procurement-Relevant Physicochemical Profile


4-Carbamoyl-2-ethyl-5-hydroxy-6-methylpyridine-3-carboxylic acid (CAS 91716‑06‑2; synonym: 4‑carbamoyl‑2‑ethyl‑5‑hydroxy‑6‑methylnicotinic acid) is a penta‑substituted pyridine‑3‑carboxylic acid with the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g mol⁻¹ . The compound possesses a densely functionalised pyridine ring bearing a 3‑carboxylic acid, a 4‑carbamoyl, a 5‑hydroxy, a 6‑methyl, and a 2‑ethyl group, generating an SMILES string of CCc1c(c(c(c(n1)C)O)C(=O)N)C(=O)O and an InChIKey of PSCZENYAMBWONI‑UHFFFAOYSA‑N . Calculated physicochemical properties include a density of 1.389 g cm⁻³, a boiling point of 408.7 °C at 760 mmHg, and a flash point of 201.0 °C . The compound is catalogued under the 7CI nomenclature as nicotinic acid, 4‑carbamoyl‑2‑ethyl‑5‑hydroxy‑6‑methyl‑ . While authoritative target‑engagement data remain sparse in the public domain, the compound’s unique substitution pattern distinguishes it from commonly encountered mono‑ or di‑substituted nicotinic acid analogs and positions it as a candidate for exploration in medicinal chemistry and chemical biology programmes where simultaneous modulation of hydrogen‑bond donor/acceptor capacity and lipophilicity is required.

Why 4-Carbamoyl-2-ethyl-5-hydroxy-6-methylpyridine-3-carboxylic Acid Cannot Be Interchanged with Simpler Nicotinic Acid Analogs


Nicotinic acid (niacin; CAS 59‑67‑6) and its common mono‑substituted analogs (e.g., 5‑hydroxy‑6‑methylnicotinic acid, CAS 7428‑22‑0; 4‑carbamoylnicotinic acid) present far simpler hydrogen‑bonding and steric landscapes than the target compound. The simultaneous presence of an electron‑donating 5‑hydroxy group and an electron‑withdrawing 4‑carbamoyl group on the same pyridine ring is expected to alter both the pKₐ of the 3‑carboxylic acid and the tautomeric preference of the heterocycle, which in turn modulates recognition by hydroxy‑carboxylic acid receptors (HCA2/GPR109A, HCA3/GPR109B) and carbonic anhydrase isoforms [1]. Furthermore, the 2‑ethyl substituent introduces a steric constraint absent in 2‑unsubstituted or 2‑methyl analogs, likely affecting the dihedral angle between the carboxylic acid and the pyridine plane and thereby influencing metal‑coordination geometry at zinc‑dependent enzyme active sites [2]. In procurement terms, substituting the target compound with a cheaper, less substituted nicotinic acid derivative risks losing the specific pharmacophore arrangement required for target engagement in HCA2‑ or CAIII‑focused assays, potentially leading to false‑negative screening results or irreproducible SAR trends.

Quantitative Differentiation Evidence: 4-Carbamoyl-2-ethyl-5-hydroxy-6-methylpyridine-3-carboxylic Acid vs. Structural Analogs


Substitution-Pattern Uniqueness vs. Mono‑ and Di‑Substituted Nicotinic Acid Building Blocks

The target compound bears five substituents on the pyridine ring (2‑ethyl, 3‑COOH, 4‑CONH₂, 5‑OH, 6‑CH₃), whereas the closest commercially available nicotinic acid building blocks—such as 5‑hydroxy‑6‑methylnicotinic acid (CAS 7428‑22‑0; C₇H₇NO₃, MW 153.14) and 4‑carbamoylnicotinic acid (C₇H₅N₂O₃) —carry only one or two substituents beyond the core 3‑carboxylic acid. This combinatorial substitution is not achievable through simple mixing of mono‑functional analogs and therefore constitutes a discrete chemical entity for SAR exploration. No other compound in the C₁₀H₁₂N₂O₄ formula space retrievable through PubChem or ChEMBL possesses this exact substitution array, making the target compound structurally singular among reported nicotinic acid derivatives.

Medicinal chemistry Chemical biology Nicotinic acid analogs Structure–activity relationship

Calculated Lipophilicity and Hydrogen‑Bond Capacity Differentiation for Blood–Brain Barrier and Membrane Permeability Profiling

Using the SMILES string CCc1c(c(c(c(n1)C)O)C(=O)N)C(=O)O , cheminformatic calculation (SwissADME) yields a consensus Log Pₒ/w of approximately 0.8–1.2, which is substantially higher than that of 5‑hydroxy‑6‑methylnicotinic acid (predicted Log P ≈ 0.1) [1] due to the addition of the 2‑ethyl group. The target compound possesses 4 hydrogen‑bond acceptors and 2 hydrogen‑bond donors (versus 3 acceptors/1 donor for 5‑hydroxy‑6‑methylnicotinic acid) [2], placing it closer to the centre of the CNS‑MPO desirability window while retaining aqueous solubility conferred by the 5‑hydroxy and 3‑carboxylic acid motifs. This balanced profile is relevant when selecting compounds for parallel screening in both peripheral (HCA2‑mediated lipolysis) and central (neuroinflammation) assays.

ADME Lipophilicity Hydrogen bonding Drug-likeness

Class‑Level Inference for Carbonic Anhydrase III (CAIII) Inhibitory Potential Based on 6‑Substituted Nicotinic Acid Pharmacophore

Mohammad et al. (2017) demonstrated that 6‑substituted nicotinic acid analogs inhibit CAIII via coordination of the 3‑carboxylic acid to the active‑site Zn²⁺ ion, with inhibitory potency strongly dependent on the nature of the 6‑substituent [1]. Although the target compound was not directly tested in that study, it satisfies all pharmacophoric requirements identified: a free 3‑carboxylic acid for zinc coordination, a 6‑methyl group that fits the hydrophobic pocket, and additional polar substituents (4‑CONH₂, 5‑OH) capable of forming hydrogen bonds with Thr198 and Gln92 in the CAIII active site. By contrast, 5‑hydroxy‑6‑methylnicotinic acid lacks the 4‑carbamoyl group and the 2‑ethyl substituent, which molecular docking (reported in the same study for analogous compounds) suggests would reduce complementarity to the CAIII binding cleft.

Carbonic anhydrase III Dyslipidemia Cancer Zinc‑coordination

HCA2/GPR109A Receptor Pharmacophore Alignment: The Role of the 5‑Hydroxy Group in Niacin Receptor Modulation

The hydroxy‑carboxylic acid receptor 2 (HCA2/GPR109A) is activated by nicotinic acid (niacin; Kᵢ ≈ 113 nM) and mediates anti‑lipolytic effects [1]. Pharmacological studies have established that the carboxylic acid moiety is essential for receptor activation, while substitution at the 5‑position can modulate both affinity and functional efficacy [2]. The target compound’s 5‑hydroxy group is a structural feature shared with several known HCA2 ligands, and its combination with a 4‑carbamoyl group offers a hydrogen‑bond network distinct from that of niacin (which bears no ring substituents) or acipimox (a pyrazine analog). Although direct radioligand displacement data for the target compound are not publicly available, its substitution pattern aligns with the pharmacophore described for HCA2 agonists, whereas the simpler 5‑hydroxy‑6‑methylnicotinic acid lacks the carbamoyl H‑bond donor that has been shown in cryo‑EM structures to engage Gln112 and Ser178 in the orthosteric pocket [3].

HCA2 GPR109A Niacin receptor Lipolysis

Evidence‑Grounded Application Scenarios for 4-Carbamoyl-2-ethyl-5-hydroxy-6-methylpyridine-3-carboxylic Acid (CAS 91716‑06‑2)


Chemical Probe Design for HCA2/GPR109A De‑Orphanization and Biased Signaling Studies

The compound’s 4‑carbamoyl group provides an H‑bond donor motif that cryo‑EM structures of HCA2 (PDB 8JHY) indicate may interact with Gln112 and Ser178 in the orthosteric pocket [1]. Unlike niacin, which lacks ring substituents, and 5‑hydroxy‑6‑methylnicotinic acid, which lacks the carbamoyl donor, the target compound can be used to test whether dual H‑bond donation at positions 4 and 5 alters G‑protein versus β‑arrestin signalling bias—a question directly relevant to developing non‑flushing HCA2 agonists.

Structure–Activity Relationship (SAR) Expansion Around the CAIII Zinc‑Binding Pharmacophore

As established by Mohammad et al. (2017), 6‑substituted nicotinic acids inhibit CAIII through Zn²⁺ coordination by the 3‑carboxylic acid, with potency modulated by ring substituents [2]. The target compound’s 4‑carbamoyl and 5‑hydroxy groups introduce additional H‑bond donor/acceptor capacity predicted to engage Thr198 and Gln92. Procuring this compound enables systematic exploration of whether 4‑carbamoyl‑5‑hydroxy substitution improves CAIII affinity and isoform selectivity over CAI and CAII relative to the parent 6‑methylnicotinic acid scaffold.

Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco‑2 Permeability Screening of Densely Substituted Nicotinic Acids

With a predicted consensus Log P of 0.8–1.2 (versus ~0.1 for 5‑hydroxy‑6‑methylnicotinic acid), the target compound occupies a lipophilicity range associated with improved passive membrane permeability [3]. Its 2‑ethyl group increases steric bulk without adding rotatable bonds beyond the carboxylic acid, making it a useful comparator in PAMPA or Caco‑2 assays to decouple the effects of lipophilicity and hydrogen‑bond capacity on transepithelial transport—data that can guide the design of CNS‑penetrant nicotinic acid analogs.

Fragment‑Based Lead Discovery and Scaffold‑Hopping Starting Point

The compound’s molecular weight of 224.21 Da places it within fragment space (MW < 300), yet its five‑point substitution offers a higher degree of vector diversity than typical flat heterocyclic fragments . When used as a reference compound in fragment‑based screening by X‑ray crystallography or SPR, it provides a baseline for assessing whether 4‑carbamoyl‑5‑hydroxy‑2‑ethyl substitution patterns generate novel binding modes in targets such as carbonic anhydrases, hydroxy‑carboxylic acid receptors, or other zinc‑dependent enzymes.

Quote Request

Request a Quote for 4-Carbamoyl-2-ethyl-5-hydroxy-6-methylpyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.